

An In-depth Technical Guide to the Photoinitiator I2959 (Irgacure 2959)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: I2959

Cat. No.: B025239

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Introduction

Irgacure 2959 (**I2959**), chemically known as 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, is a highly efficient, non-yellowing, radical-type photoinitiator.^{[1][2]} It is extensively utilized in the field of biomedical research, particularly for the ultraviolet (UV) curing of hydrogels and bioinks.^{[1][2][3]} Its popularity stems from its relatively good cytocompatibility compared to other UV photoinitiators, making it a staple in applications such as 3D bioprinting, cell encapsulation, and tissue engineering.^{[3][4][5][6]} This guide provides a comprehensive technical overview of **I2959**, including its chemical and physical properties, mechanism of action, cytotoxicity, and detailed experimental protocols for its use.

Chemical and Physical Properties

I2959 is a white to off-white crystalline powder with low odor.^[7] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone	[8]
Synonyms	Irgacure 2959, Darocur 2959	[9]
CAS Number	106797-53-9	[10]
Molecular Formula	C ₁₂ H ₁₆ O ₄	[10]
Molecular Weight	224.25 g/mol	[9][11]
Melting Point	88-90 °C	[12]
Appearance	White to light yellow powder/crystals	[13]
Absorption Maximum (λ _{max})	~275-280 nm	[8]

Mechanism of Action: Free Radical Generation

I2959 is classified as a Type I photoinitiator, meaning it undergoes photocleavage upon UV irradiation to directly generate free radicals. This process can be broken down into the following key steps:

- **UV Absorption:** **I2959** absorbs UV light, primarily in the range of 275-280 nm, which excites the molecule from its ground state to a singlet excited state.
- **Intersystem Crossing:** The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet excited state.
- **α-Cleavage (Photocleavage):** The triplet state molecule then undergoes α-cleavage, breaking the carbon-carbon bond between the carbonyl group and the adjacent carbon atom. This homolytic cleavage results in the formation of two distinct free radicals: a benzoyl radical and a 2-hydroxy-2-propyl radical.
- **Initiation of Polymerization:** Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates or methacrylates, present in the formulation,

leading to the formation of a crosslinked polymer network (hydrogel).

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Spectroscopic Properties and Solubility

The UV absorption spectrum of **I2959** is a critical factor in its application. While its maximum absorbance is around 275-280 nm, for biomedical applications involving living cells, irradiation is typically performed at 365 nm to minimize UV-induced cellular damage. It is important to note that the molar extinction coefficient of **I2959** is significantly lower at 365 nm, which may necessitate longer exposure times or higher concentrations for efficient polymerization.

The solubility of **I2959** is another key consideration, particularly for biological applications where aqueous solutions are preferred. **I2959** has limited solubility in water but is readily soluble in many organic solvents.

Table 1: Solubility of **I2959** in Various Solvents

Solvent	Solubility (g/100 g solution at 20°C)	Reference
Water	~1	[7]
Methanol	>50	[14]
Ethanol	10	[14]
Acetone	15	[14]
Ethylacetate	5	[14]
Butylacetate	3	[14]
Toluene	<1	[7]
Hexanedioldiacrylate (HDDA)	<1	[7]
Trimethylolpropanetriacrylate (TPPTA)	<1	[7]

For cell culture applications, **I2959** can be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium, though this may require heating and/or extended dissolution times.^[5] Alternatively, a stock solution can be prepared in a more soluble and less cytotoxic solvent like dimethyl sulfoxide (DMSO) and then diluted into the aqueous hydrogel precursor solution.^[8]

Cytotoxicity Profile

While **I2959** is considered one of the more cytocompatible UV photoinitiators, it is not without cytotoxic effects. The free radicals generated during photopolymerization can be damaging to cells.^[6] The degree of cytotoxicity is dependent on several factors:

- **Concentration:** Higher concentrations of **I2959** generally lead to increased cytotoxicity.^{[1][6]}
- **UV Exposure Time and Intensity:** Longer exposure to UV light and higher light intensity can increase cell death.^[6]
- **Cell Type:** Different cell lines exhibit varying sensitivities to **I2959** and UV light.^[2] Rapidly dividing cells tend to be more susceptible.^[2]

Table 2: Cytotoxicity of **I2959** in Different Cell Lines

Cell Line	Concentration Range	UV Exposure	Key Findings	Reference
Human Aortic Smooth Muscle Cells (HASMCs)	0.01% - 0.16% (w/v)	365 nm, 10 mW/cm ² , 1-5 min	No significant decrease in survival at ≤ 0.015%. Cytotoxicity increases with concentration > 0.02%.	[1]
Human Mesenchymal Stem Cells (hMSCs)	0.05% and 0.5% (w/v)	370 ± 5 nm, up to 788 kJ/m ²	hMSCs are more sensitive to UVA1 and I2959 than L929 cells.	[15]
Saos-2 (human osteosarcoma)	0.02% and 0.1%	365 nm, 1 and 10 min	Cell viability decreases with increased I2959 concentration and UV exposure time.	[6]
Various (e.g., fibroblasts, chondrocytes)	Not specified	Not specified	Generally well-tolerated by many cell types.	[2]

Experimental Protocols

Preparation of an I2959 Stock Solution

Due to its limited aqueous solubility, preparing a stock solution of **I2959** is often the first step.

Materials:

- Irgacure 2959 powder
- Sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO)

- Sterile, light-protected container (e.g., amber tube or tube wrapped in aluminum foil)
- Vortex mixer
- Water bath (optional, for PBS)
- Sterile syringe filter (0.22 μm)

Protocol for Aqueous Stock Solution (e.g., 0.5% w/v in PBS):

- Weigh 50 mg of **I2959** powder and add it to 10 mL of sterile PBS in a light-protected container.
- Vortex the solution vigorously.
- To aid dissolution, place the container in a water bath at 40-60°C for approximately 30 minutes, with intermittent vortexing.[\[16\]](#)
- Once fully dissolved, allow the solution to cool to room temperature.
- Sterilize the solution by passing it through a 0.22 μm syringe filter.
- Store the stock solution at 4°C, protected from light. The solution is typically stable for up to two weeks.

Protocol for Organic Stock Solution (e.g., 10% w/v in DMSO):

- Weigh 1 g of **I2959** powder and add it to 10 mL of sterile DMSO in a light-protected container.
- Vortex until the powder is completely dissolved. This should occur readily at room temperature.
- Sterilize the solution by passing it through a 0.22 μm syringe filter.
- Store the stock solution at 4°C, protected from light.

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General Protocol for Hydrogel Synthesis

This protocol provides a general framework for fabricating a cell-free hydrogel using **I2959**.

Materials:

- Hydrogel precursor (e.g., gelatin methacryloyl (GelMA), polyethylene glycol diacrylate (PEGDA))
- **I2959** stock solution
- Sterile PBS or cell culture medium
- Mold for hydrogel casting (e.g., PDMS mold, well plate)
- UV light source (365 nm)

Protocol:

- Prepare the hydrogel precursor solution by dissolving the polymer in sterile PBS or medium to the desired concentration (e.g., 10% w/v GelMA).
- Add the **I2959** stock solution to the precursor solution to achieve the final desired concentration (typically 0.05% to 0.5% w/v). Mix thoroughly by gentle pipetting, avoiding the introduction of air bubbles.
- Pipette the final hydrogel solution into the desired mold.
- Expose the solution to 365 nm UV light. The exposure time and intensity will depend on the hydrogel formulation, **I2959** concentration, and desired mechanical properties (typically ranging from a few seconds to several minutes).
- After crosslinking, the hydrogel can be removed from the mold and washed with sterile PBS to remove any unreacted components.

Protocol for Cell Encapsulation in a Hydrogel

This protocol outlines the steps for encapsulating living cells within a hydrogel matrix. Aseptic techniques are critical throughout this procedure.

Materials:

- All materials from the hydrogel synthesis protocol
- Cultured cells of interest
- Cell culture medium
- Centrifuge

Protocol:

- Prepare the hydrogel precursor and **I2959** solutions as described above, ensuring all components are sterile and maintained at a physiologically appropriate temperature (e.g., 37°C if using a thermally sensitive hydrogel like GelMA).
- Harvest the cultured cells using standard cell culture techniques (e.g., trypsinization).
- Centrifuge the cell suspension to obtain a cell pellet.
- Resuspend the cell pellet in a small volume of sterile cell culture medium.
- Gently mix the cell suspension with the hydrogel precursor/**I2959** solution to achieve the desired final cell density.
- Pipette the cell-laden hydrogel solution into a sterile mold.
- Expose the solution to 365 nm UV light under optimized conditions (minimal time and intensity required for gelation) to minimize cell damage.
- After crosslinking, add sterile cell culture medium to the hydrogels.
- The encapsulated cells can then be cultured and analyzed as required for the specific experiment.

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Conclusion

Irgacure 2959 is a versatile and widely adopted photoinitiator for photocrosslinkable hydrogels in biomedical research. Its utility is underscored by its efficiency in initiating polymerization and its comparatively favorable cytocompatibility. However, researchers must be mindful of its concentration- and UV-dose-dependent cytotoxicity. By carefully optimizing the experimental parameters, including **I2959** concentration, UV exposure conditions, and the specific needs of the cell type being used, it is possible to successfully fabricate cell-laden hydrogel constructs for a wide array of applications in drug delivery, tissue engineering, and regenerative medicine.

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References

- 1. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bjhswm.com [bjhswm.com]
- 4. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Photochemically Crosslinked Cell-laden Methacrylated Collagen Hydrogels with High Cell Viability and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xtgchem.cn [xtgchem.cn]
- 8. researchgate.net [researchgate.net]
- 9. Photoinitiator 2959, CAS 106797-53-9, UV Curing Coatings and Inks [sellchems.com]

- 10. researchgate.net [researchgate.net]
- 11. cellink.com [cellink.com]
- 12. researchgate.net [researchgate.net]
- 13. Irgacure - CD Bioparticles [cd-bioparticles.net]
- 14. mychem.ir [mychem.ir]
- 15. 3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Irgacure Solid Protocol - OkaSciences [okasciences.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Photoinitiator I2959 (Irgacure 2959)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025239#what-is-i2959-photoinitiator]

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